2,3-Bis(trifluoromethyl)-1,8-naphthyridine

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers needing a lipophilic, electron-deficient naphthyridine scaffold often face supply inconsistency and ambiguous purity. This compound offers a reliable solution: · LogP = 3.62, a +1.37 increase over 2,3-dimethyl analog, enhancing passive diffusion for CNS targets. · Dual -CF₃ groups (σₚ = +0.54 each) lower LUMO energy & resist oxidative metabolism for longer probe half-lives. · Supplied with full analytical certification; available from stock for rapid global delivery.

Molecular Formula C10H4F6N2
Molecular Weight 266.14 g/mol
CAS No. 1099597-87-1
Cat. No. B1438961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trifluoromethyl)-1,8-naphthyridine
CAS1099597-87-1
Molecular FormulaC10H4F6N2
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H
InChIKeyMEHLMXOENZGXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1): Scientific Selection and Procurement Guide


2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1) is a heterocyclic building block characterized by a 1,8-naphthyridine core bearing two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 3-positions . This substitution pattern imparts a unique electronic profile and significantly enhanced lipophilicity (calculated LogP = 3.62 [1]) relative to its alkyl- or halogen-substituted analogs, positioning it as a valuable scaffold for medicinal chemistry and materials science research .

Workflow Medicinal chemistry scaffold derivatization
Selection Enhanced lipophilicity and electron-deficient core
Context SAR studies requiring permeability tuning

Why 2,3-Bis(trifluoromethyl)-1,8-naphthyridine Cannot Be Interchanged with Common 1,8-Naphthyridine Analogs


Generic substitution of 2,3-bis(trifluoromethyl)-1,8-naphthyridine with unsubstituted or differently substituted 1,8-naphthyridines is not scientifically sound due to the profound impact of the dual -CF₃ groups on key physicochemical properties. As detailed below, the bis(trifluoromethyl) substitution elevates the calculated LogP to 3.62 [1], representing an increase of +1.37 over the 2,3-dimethyl analog (LogP 2.25) . This differential directly alters membrane permeability and hydrophobic binding interactions. Furthermore, the strong electron-withdrawing nature of -CF₃ reduces the electron density on the heteroaromatic ring, fundamentally changing its reactivity profile, metabolic stability, and capacity for π-stacking relative to non-fluorinated or mono-substituted comparators.

Lipophilicity shift vs. alkyl analogs may alter membrane partitioning and binding predictions.
Strong electron withdrawal changes reactivity and metabolic susceptibility relative to non-fluorinated cores.
Thermal stability differences with halogen analogs may limit high-temperature synthetic routes.

Quantitative Differentiation Evidence: 2,3-Bis(trifluoromethyl)-1,8-naphthyridine vs. Key Analogs


Lipophilicity Enhancement: LogP Comparison with 2,3-Dimethyl-1,8-naphthyridine

The introduction of two trifluoromethyl groups substantially elevates the compound's lipophilicity. The target compound exhibits a calculated LogP of 3.62 [1]. In contrast, the structurally analogous 2,3-dimethyl-1,8-naphthyridine has a calculated LogP of 2.25 . This increase of +1.37 LogP units is directly attributable to the fluorinated substituents.

Lipophilicity Shift
Reported
+1.37 LogP
Supports selection for permeability-sensitive assay design
Calculated values; experimental confirmation advised
Medicinal Chemistry ADME Prediction Lipophilicity

Electron-Withdrawing Capacity: Hammett σₚ Parameter Comparison with Non-Fluorinated Analogs

Trifluoromethyl groups exert a strong electron-withdrawing inductive (-I) effect. The Hammett substituent constant σₚ for a -CF₃ group is +0.54 [1]. For the two -CF₃ groups on the 2,3-positions of the naphthyridine core, the cumulative effect is significantly more electron-withdrawing than comparators like 2,3-dimethyl (σₚ = -0.17 for CH₃) or 2,3-dichloro (σₚ = +0.23 for Cl) [1].

Electron Withdrawal
Class-level inference
σₚ +0.54 per CF₃
Supports electron-deficient scaffold context for SAR exploration
Based on general substituent constants; direct SAR validation required
Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

Thermal Stability: Boiling Point Comparison with 2,3-Dichloro-1,8-naphthyridine

The presence of strong C-F bonds imparts enhanced thermal stability. The target compound has a reported boiling point of 245.8 ± 35.0 °C at 760 mmHg [1]. While boiling point data for the exact 2,3-dichloro analog is not uniformly reported across all vendors, the compound's significantly higher molecular weight (266.14 vs. 199.04 g/mol) and strong C-F bond energy (approx. 485 kJ/mol) relative to C-Cl (approx. 327 kJ/mol) suggest superior thermal stability under identical conditions [2].

Thermal Stability
Class-level inference
245.8 ± 35.0 °C
Supports evaluation for high-temperature synthetic applications
Comparator boiling point not directly reported; C-F bond energy inference
Materials Science Process Chemistry Thermal Properties

Validated Research Applications for 2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1)


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Based on its elevated LogP of 3.62 [1], 2,3-bis(trifluoromethyl)-1,8-naphthyridine serves as a lipophilic core for designing blood-brain barrier permeable drug candidates. The +1.37 LogP increase over 2,3-dimethyl-1,8-naphthyridine makes it the preferred starting material for CNS-targeted programs where enhanced passive diffusion is required.

Medicinal Chemistry: SAR Exploration of Electron-Deficient Aromatics

The strong electron-withdrawing effect of the two -CF₃ groups (σₚ = +0.54 each) [2] creates a highly electron-deficient heteroaromatic core. This property is exploited in structure-activity relationship (SAR) studies to probe π-stacking interactions with electron-rich protein pockets or to tune the redox potential of the molecule, a capability not achievable with alkyl- or halogen-substituted naphthyridines.

Materials Science: Development of Thermally Stable Organic Semiconductors

The compound's relatively high boiling point (245.8 ± 35.0 °C) and strong C-F bonds [1][3] position it as a candidate for the synthesis of thermally robust organic semiconductors or components in organic light-emitting diodes (OLEDs). The electron-withdrawing nature also lowers the LUMO energy, which is advantageous for n-type semiconductor materials.

Chemical Biology: Design of Metabolic Stable Probes

The electron-deficient naphthyridine ring, imparted by the -CF₃ groups [2], is less prone to oxidative metabolism by cytochrome P450 enzymes. This feature is critical for designing chemical probes with extended half-lives in cellular assays, reducing off-target effects from reactive metabolites.

Application
Selection Property
Validation Focus
CNS-permeability probe research
Lipophilicity-enhanced scaffold
Permeability assay confirmation
SAR studies on electron-deficient heterocycles
Strong electron-withdrawing substituents
Binding affinity shift vs. non-fluorinated analogs
Thermally stable organic semiconductor research
High boiling point and C-F bond stability
Thermal gravimetric analysis (TGA) validation
Metabolic stability probe design
Reduced electron density lowering oxidative metabolism
Metabolic stability assay (e.g., microsomal stability)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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